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Introduction: The Strategic Value of Orthogonal
Halogen Reactivity
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds

are paramount. Among these, the pyrimidine core is a privileged structure, central to numerous

therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and

serve as a bioisosteric replacement for other aromatic systems. 2-Bromo-5-iodopyrimidine
(CAS No. 905856-70-4) emerges as a particularly strategic building block.[1] Its value lies not

merely in its pyrimidine core, but in the distinct electronic environments and reactivity of its two

halogen substituents. The presence of a bromine atom at the C-2 position and an iodine atom

at the C-5 position provides synthetic chemists with a tool for sequential, regioselective

functionalization, enabling the controlled and efficient construction of complex molecular

architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of

2-Bromo-5-iodopyrimidine, offering field-proven insights and detailed protocols for its

application in drug discovery and beyond. We will explore the fundamental principles governing

its reactivity and demonstrate how to leverage its unique structure to accelerate the

development of novel chemical entities.
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A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

and safe utilization in any research endeavor. The key physicochemical properties of 2-Bromo-
5-iodopyrimidine are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-5-iodopyrimidine

Property Value Source

CAS Number 905856-70-4 [1]

Molecular Formula C₄H₂BrIN₂ [1]

Molecular Weight 284.88 g/mol [1]

IUPAC Name 2-bromo-5-iodopyrimidine [1]

SMILES C1=C(C=NC(=N1)Br)I [1]

InChIKey
YBYJJKYNLWCQBW-

UHFFFAOYSA-N
[1]

Safety and Handling
2-Bromo-5-iodopyrimidine is an acutely toxic compound and must be handled with

appropriate engineering controls and personal protective equipment (PPE). The Globally

Harmonized System (GHS) classifications highlight several hazards.[1]

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

Precautionary Measures: Handling should be performed in a certified chemical fume hood.

Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety

goggles. Avoid inhalation of dust and any direct skin or eye contact.

Synthesis of 2-Bromo-5-iodopyrimidine
The synthesis of dihalogenated pyrimidines can be approached through various routes. While

specific literature detailing the high-yield synthesis of 2-Bromo-5-iodopyrimidine is not

abundant, a plausible and effective strategy involves the selective electrophilic iodination of a
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2-bromopyrimidine precursor. This approach leverages the electron-deficient nature of the

pyrimidine ring, which directs electrophilic attack.

Proposed Synthetic Protocol: Electrophilic Iodination
This protocol is based on established methods for the C-5 iodination of pyrimidine systems.

The C-5 position is the most electron-rich carbon on the pyrimidine ring and is thus the most

susceptible to electrophilic aromatic substitution.

Workflow: Synthesis via Electrophilic Iodination
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Synthesis Workflow
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Caption: Proposed workflow for the synthesis of 2-Bromo-5-iodopyrimidine.

Step-by-Step Methodology:

Reaction Setup: To a solution of 2-bromopyrimidine (1.0 equiv.) in a suitable anhydrous

solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a
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magnetic stirrer, add the iodinating reagent system. A common and effective system is

molecular iodine (I₂, 1.1 equiv.) combined with a silver salt such as silver nitrate (AgNO₃, 1.2

equiv.), which generates a highly electrophilic iodine species.

Reaction Execution: Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C)

may be required to drive the reaction to completion.

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is

consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture

to remove silver salts. The filtrate is then washed sequentially with an aqueous solution of

sodium thiosulfate (to quench excess iodine) and brine.

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is

purified by flash column chromatography on silica gel to afford pure 2-Bromo-5-
iodopyrimidine.

The Core Directive: Regioselective Reactivity
The synthetic power of 2-Bromo-5-iodopyrimidine is rooted in the differential reactivity of its

carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order

of reactivity for aryl halides towards the initial, rate-determining oxidative addition step is C–I >

C–Br > C–Cl. This principle is the cornerstone of its utility, allowing for the selective

functionalization of the C-5 position while leaving the C-2 bromo group untouched for a

potential second, distinct transformation.

Caption: The principle of regioselective coupling based on halogen reactivity.

This predictable chemoselectivity enables a modular approach to synthesis. One can first

perform a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under mild

conditions to install a desired group at the C-5 position. The resulting 2-bromo-5-substituted

pyrimidine is itself a valuable intermediate that can then be subjected to a second coupling

reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a

more active catalyst system), to modify the C-2 position.
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Key Synthetic Transformations: Field-Proven
Protocols
The following protocols are self-validating systems designed for high-yield, selective

functionalization of the C-5 position.

Protocol 1: Selective Sonogashira Coupling at C-5
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds,

introducing alkyne functionalities that are versatile handles for further chemistry, including click

reactions or cyclizations.

Step-by-Step Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-5-iodopyrimidine (1.0

equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst,

typically copper(I) iodide (CuI, 0.06 equiv.).

Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 3-5

cycles.

Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or

N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N) or

diisopropylamine (DIPA) (2.5 equiv.).

Substrate Addition: Add the terminal alkyne (1.2 equiv.) to the stirring mixture via syringe.

Reaction and Monitoring: Stir the reaction at room temperature. The reaction is typically

complete within 2-12 hours. Monitor progress by TLC or LC-MS.

Workup and Purification: Upon completion, filter the reaction mixture through a pad of

Celite® to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

Concentrate the filtrate and purify the crude product by flash column chromatography to yield

the 5-alkynyl-2-bromopyrimidine.

Protocol 2: Selective Suzuki-Miyaura Coupling at C-5
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The Suzuki-Miyaura coupling is one of the most robust and widely used methods for

constructing C-C bonds, particularly for introducing aryl or heteroaryl groups.

Step-by-Step Methodology:

Reaction Setup: In a flask, combine 2-Bromo-5-iodopyrimidine (1.0 equiv.), the desired

aryl- or heteroarylboronic acid or ester (1.2 equiv.), and a base, typically potassium

carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

Catalyst Addition: Add a palladium catalyst. For this selective transformation, a standard

catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is often

sufficient.

Inert Atmosphere & Solvents: Purge the vessel with an inert gas. Add a degassed solvent

system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water

(e.g., 4:1 ratio).

Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is

consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with water

and extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by flash column chromatography to obtain the 5-aryl-2-bromopyrimidine.

Applications in Drug Discovery: A Scaffold for
Innovation
While specific drugs containing the 2-Bromo-5-iodopyrimidine scaffold are not prevalent, its

potential is inferred from the widespread use of related dihalogenated heterocycles in medicinal

chemistry. The pyrimidine core is a known hinge-binding motif for many protein kinases,

making its derivatives prime candidates for kinase inhibitor development in oncology and

immunology.

The ability to perform sequential, orthogonal couplings allows for the systematic exploration of

chemical space around the pyrimidine core. For example:
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Fragment-Based Growth: A small fragment can be installed at the C-5 position via Suzuki

coupling. The resulting compound can be tested for biological activity, and if it shows

promise, the C-2 bromine can be used as a handle to "grow" the molecule and optimize its

interaction with the biological target.

Diversity-Oriented Synthesis: A common 5-substituted-2-bromopyrimidine intermediate can

be synthesized on a large scale and then reacted with a diverse library of coupling partners

at the C-2 position to rapidly generate a large number of analogues for high-throughput

screening.

Important Distinction: Isomeric Confusion
It is critical for researchers to distinguish 2-Bromo-5-iodopyrimidine from its isomer, 5-Bromo-

2-iodopyrimidine (CAS 183438-24-6). The latter compound is more widely cited in the literature

and is a key intermediate in the synthesis of the FDA-approved drug Macitentan, an endothelin

receptor antagonist. In 5-Bromo-2-iodopyrimidine, the reactivity pattern is inverted: the C-2 iodo

group is activated by the adjacent nitrogen atoms and is the more reactive site, with the C-5

bromo group being less reactive. Awareness of this isomeric difference is essential to ensure

the correct reagent is selected for the desired synthetic outcome.

Conclusion
2-Bromo-5-iodopyrimidine represents a high-value tool for the advanced synthetic chemist.

Its utility is defined by the predictable and exploitable difference in reactivity between its C-5

iodo and C-2 bromo substituents. By mastering the principles of regioselective cross-coupling,

researchers can employ this reagent for the efficient, controlled, and modular synthesis of

complex pyrimidine-containing molecules. This capability makes it an invaluable asset in the

rational design of novel therapeutics, functional materials, and other high-value chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3038811?utm_src=pdf-body
https://www.benchchem.com/product/b3038811?utm_src=pdf-body
https://www.benchchem.com/product/b3038811?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-AMINO-5-IODOPYRIMIDINE | 1445-39-2 [chemicalbook.com]

To cite this document: BenchChem. [2-Bromo-5-iodopyrimidine: A Technical Guide to a
Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038811#2-bromo-5-iodopyrimidine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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